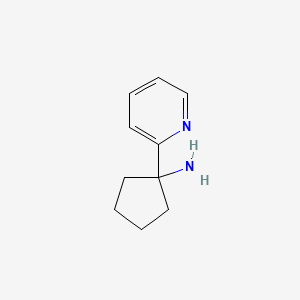

1-(Pyridin-2-yl)cyclopentan-1-amine

Description

1-(Pyridin-2-yl)cyclopentan-1-amine is a bicyclic organic compound featuring a cyclopentane ring substituted with an amine group and a pyridine moiety. This structure combines the conformational rigidity of the cyclopentane ring with the electron-rich aromatic character of pyridine, making it a versatile scaffold in medicinal chemistry and asymmetric catalysis. These methods highlight the importance of chiral amine synthesis for bioactive molecules and ligands.

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-pyridin-2-ylcyclopentan-1-amine |

InChI |

InChI=1S/C10H14N2/c11-10(6-2-3-7-10)9-5-1-4-8-12-9/h1,4-5,8H,2-3,6-7,11H2 |

InChI Key |

CEWYPUVVFAZZRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 1-(Pyridin-2-yl)cyclopentan-1-one

This is the most common and straightforward method to prepare 1-(pyridin-2-yl)cyclopentan-1-amine. The key step involves the condensation of 1-(pyridin-2-yl)cyclopentan-1-one with ammonia or an amine source, followed by reduction of the resulting imine or iminium intermediate.

-

- The ketone 1-(pyridin-2-yl)cyclopentan-1-one is dissolved in a suitable solvent such as methanol, ethanol, or dichloromethane.

- Ammonia or ammonium salts are added, often with an acid catalyst (e.g., acetic acid) to promote imine formation.

- The mixture is stirred at room temperature or slightly elevated temperatures to form the imine intermediate.

- Sodium borohydride or catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) is used to reduce the imine to the primary amine.

- The product is isolated by extraction and purified by chromatography or recrystallization.

-

- Mild conditions

- High yields reported (typically >70%)

- Amenable to scale-up

- Can be adapted for enantioselective synthesis using chiral catalysts or ligands (see section 2.4)

Example:

In the supporting information of a recent ACS publication, a similar reductive amination was performed by reacting the crude primary amine intermediate with 3-methoxythiophene-2-carbaldehyde in dichloroethane with acetic acid, followed by sodium borohydride reduction at 0 °C, yielding the desired amine product without further purification.

Nucleophilic Substitution on Halogenated Cyclopentane Derivatives

Another approach involves preparing a halogenated cyclopentane intermediate bearing the pyridin-2-yl substituent, followed by nucleophilic substitution with ammonia or amines.

-

- Synthesis of 1-(pyridin-2-yl)cyclopentyl halide (e.g., bromide or chloride) via bromination or chlorination of the corresponding cyclopentanone or cyclopentanol derivative.

- Treatment of the halide with ammonia or amine nucleophiles under basic or neutral conditions to substitute the halogen with the amino group.

-

- Straightforward reaction setup

- Can be used to introduce various amine substituents by changing the nucleophile

- Allows access to secondary and tertiary amines as well

-

- Possible side reactions such as elimination

- Requires preparation of halogenated intermediates

- Sometimes moderate yields due to competing reactions

Transition-Metal-Catalyzed Cross-Coupling Reactions

Recent advances in cross-coupling chemistry allow for the direct installation of pyridin-2-yl groups onto cyclopentyl amines or their precursors.

-

- Palladium-catalyzed Buchwald-Hartwig amination coupling cyclopentyl amines with 2-halopyridines.

- Nickel or copper-catalyzed coupling reactions under milder conditions.

-

- High regio- and chemoselectivity

- Enables late-stage functionalization

- Useful for preparing analogs with diverse substitution patterns on the pyridine ring

-

- Often requires expensive catalysts and ligands

- Sensitive to reaction conditions and substrate scope

Enantioselective Synthesis Approaches

Given the chiral center at the cyclopentane carbon bearing the amine and pyridin-2-yl substituents, enantioselective synthesis is of interest.

Asymmetric Hydrogenation of Imines:

- Chiral Brønsted acid-promoted tautomerization followed by enantioselective hydrogenation of imine intermediates can yield optically active amines with high enantiomeric excess (up to 95–96% ee).

- Use of chiral ligands such as (S)-MeO-Biphep or JosiPhos in catalytic hydrogenation has been reported to achieve excellent enantiocontrol.

Chiral Auxiliary or Catalyst-Controlled Alkylation:

- Incorporation of chiral auxiliaries on the cyclopentanone or pyridinyl intermediates to direct stereoselective amination.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 1-(Pyridin-2-yl)cyclopentan-1-one, NH3, NaBH4 or Pd/C H2 | 70–90 | Moderate to high (with chiral catalysts) | Mild, scalable, straightforward | Requires ketone precursor |

| Nucleophilic Substitution | Halogenated cyclopentane, NH3 or amines, base | 50–75 | Racemic | Simple, versatile | Side reactions, multi-step prep |

| Cross-Coupling (Buchwald-Hartwig) | Cyclopentyl amine, 2-halopyridine, Pd catalyst | 60–85 | Potentially high | Late-stage functionalization | Catalyst cost, sensitivity |

| Enantioselective Hydrogenation | Chiral ligands, Pd or Rh catalysts, H2 | 60–95 | Up to 96% ee | High enantioselectivity | Requires chiral catalysts |

Summary of Research Findings

The reductive amination of 1-(pyridin-2-yl)cyclopentan-1-one remains the most practical and widely used method for preparing this compound, offering good yields and adaptability to scale-up.

Enantioselective synthesis has been successfully demonstrated using chiral catalysts and ligands, achieving high enantiomeric excesses, which is critical for pharmaceutical applications.

Cross-coupling methods provide a powerful alternative for structural diversification, though they are less commonly applied specifically to this compound.

The nucleophilic substitution route is less favored due to potential side reactions but remains useful for analog synthesis.

No single method dominates all aspects; selection depends on the desired scale, stereochemical purity, and available starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogenated pyridine derivatives, amines, thiols.

Major Products Formed:

- Pyridine N-oxides from oxidation.

- Reduced amine derivatives from reduction.

- Substituted pyridine derivatives from nucleophilic substitution .

Scientific Research Applications

1-(Pyridin-2-yl)cyclopentan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to specific cellular responses .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s closest analogs differ in substituents on the cyclopentane ring or pyridine moiety, influencing their physicochemical and biological properties. Key examples include:

*Calculated based on molecular formulas from evidence.

Key Observations :

- Steric and Electronic Effects : The pyridine ring enhances electron density, influencing binding affinity in coordination chemistry. Substituents like methyl or bromo groups alter steric bulk and lipophilicity, impacting solubility and bioavailability .

- Chirality : Chiral analogs (e.g., 1-(pyridin-2-yl)ethan-1-amines) are critical for asymmetric catalysis and enantioselective drug synthesis .

Biological Activity

1-(Pyridin-2-yl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and anti-inflammatory responses. Below are key findings regarding its biological effects:

Neuropharmacological Effects

This compound has been studied for its potential effects on the central nervous system (CNS). In particular, it has shown promise as a modulator of neurotransmitter systems.

Key Findings:

- Dopaminergic Activity : The compound has been observed to influence dopaminergic pathways, which may have implications for treating conditions such as Parkinson's disease and schizophrenia.

- Serotonergic Modulation : It exhibits interactions with serotonin receptors, suggesting potential antidepressant effects.

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory activity in various experimental models.

In Vitro Studies:

In cell cultures, this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

In Vivo Studies:

In rodent models of inflammation, administration of the compound resulted in reduced swelling and pain response, correlating with decreased levels of inflammatory markers .

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Interaction : The compound likely interacts with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate inflammation and neurotransmission .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators .

Data Table: Biological Activities Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuropharmacological | Modulation of dopamine and serotonin | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Pain Relief | Reduced swelling in rodent models |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that treatment led to significant improvements in motor function and reduced neurodegeneration markers compared to control groups .

Case Study 2: Anti-inflammatory Efficacy in Arthritis Models

In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and pain. Histological analysis showed reduced infiltration of inflammatory cells and lower expression of inflammatory cytokines .

Q & A

Q. What are the common synthetic routes for preparing 1-(Pyridin-2-yl)cyclopentan-1-amine?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, cyclopentanone can react with 2-aminopyridine in the presence of a reducing agent like sodium cyanoborohydride to form the amine product. Alternatively, cyclopentyl halides may undergo substitution with pyridin-2-amine under basic conditions. Reaction optimization often requires temperature control (room temperature for reductive amination) and pH adjustments to enhance yield . Catalysts such as rhodium or iridium complexes can improve selectivity in scaled-up syntheses .

Q. How can the purity of this compound be validated?

Purity is assessed via HPLC coupled with UV detection (λ = 254 nm) or mass spectrometry. For crystalline samples, X-ray diffraction (XRD) provides structural confirmation. High-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical for verifying molecular identity. Discrepancies in spectroscopic data should prompt re-evaluation using alternative techniques (e.g., IR for functional groups) .

Q. What safety precautions are essential when handling this compound?

Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential amine reactivity. Store in airtight, light-resistant containers under inert gas (e.g., nitrogen). First-aid measures include rinsing exposed skin with soap/water and seeking medical advice if ingested .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Employ the SHELX suite (e.g., SHELXL for refinement) to optimize structural models. Parameters like the R factor (aim for <0.05) and data-to-parameter ratios (>15:1) ensure reliability. For ambiguous electron density, use difference Fourier maps and disorder modeling. Cross-validation with spectroscopic data (e.g., NMR coupling constants) resolves stereochemical ambiguities .

Q. What strategies address discrepancies between computational and experimental spectroscopic results?

Re-examine computational methods (e.g., DFT functional selection) and solvent effects in simulations. Validate experimental conditions: ensure sample purity, solvent deuteration, and proper shimming in NMR. Multi-technique approaches (e.g., combining IR, Raman, and XRD) reduce uncertainty .

Q. How can reaction yields be optimized for derivatives of this compound?

Use continuous flow reactors for better heat/mass transfer. Catalytic systems (e.g., Pd₂(dba)₃ with BINAP ligand) enhance cross-coupling efficiency. Monitor reaction progress via TLC or in-situ FTIR. Adjust stoichiometry (e.g., excess amine for nucleophilic substitutions) and employ microwave-assisted heating to reduce side reactions .

Q. What methodologies are effective for analyzing stereoisomerism in this compound?

Q. How can degradation pathways of this amine be studied under varying conditions?

Conduct accelerated stability tests (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Oxidative pathways are probed using H₂O₂ or metal catalysts. Hydrolytic stability is assessed at pH 1–13. DFT calculations predict reactive sites (e.g., amine group oxidation to nitriles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.